molecular formula C6H8O3 B1583352 3-Methylglutaric anhydride CAS No. 4166-53-4

3-Methylglutaric anhydride

Cat. No. B1583352
CAS RN: 4166-53-4
M. Wt: 128.13 g/mol
InChI Key: MGICRVTUCPFQQZ-UHFFFAOYSA-N
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Description

3-Methylglutaric anhydride (3-MGA) is an anhydride of the organic compound 3-methylglutaric acid (3-MGA). It is a white, odorless crystalline solid that is soluble in water, alcohol, and ether. 3-MGA is a versatile reagent in organic synthesis and is used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, polyesters, and polyamides.

Scientific Research Applications

Pharmaceutical Applications

3-Methylglutaric anhydride: is utilized in pharmaceutical research for the development of drug delivery systems, particularly those targeting cancer cells. It plays a role in creating pH-sensitive liposomes, which are designed to release therapeutic agents in a controlled manner within the acidic environment of cancer cells . This targeted approach aims to enhance the efficacy of anticancer drugs while minimizing their side effects.

Material Science

In the field of material science, 3-Methylglutaric anhydride contributes to the synthesis of stimuli-responsive polymers. These polymers exhibit significant changes in their properties in response to environmental factors like temperature and pH. Such materials are promising for the development of smart drug delivery systems that can respond to specific physiological conditions .

Chemical Synthesis

3-Methylglutaric anhydride: serves as a precursor in various chemical syntheses. It is involved in the production of 3-alkyl-3-hydroxyglutaric acids, which act as inhibitors of the enzyme HMG-CoA reductase, a key player in cholesterol biosynthesis . This application is crucial for developing cholesterol-lowering drugs.

Biochemistry

In biochemistry, 3-Methylglutaric anhydride is used for the alcoholytic desymmetrization of diazolides, which is a critical step in producing optically pure 3-substituted glutarates. These glutarates are key structural elements in many drug intermediates and organic syntheses .

Industrial Uses

While specific industrial applications are not extensively documented, 3-Methylglutaric anhydride is recognized for its role in research and development settings. It is not recommended for medicinal, household, or other uses outside of laboratory settings .

Analytical Chemistry

The mass spectrum of 3-Methylglutaric anhydride is available in databases like the NIST/EPA/NIH Mass Spectral Library. This data is crucial for analytical chemists who use mass spectrometry to identify and quantify this compound in various samples .

Safety and Handling

Understanding the safety profile of 3-Methylglutaric anhydride is essential for its handling and storage. It is classified under combustible solids and requires appropriate personal protective equipment during use. This knowledge is crucial for maintaining safety standards in laboratories and industrial environments .

Mechanism of Action

Target of Action

3-Methylglutaric anhydride is primarily used in organic synthesis and chemical research . It serves as a reagent in multi-functional group polymerization reactions and as an acylating agent in organic synthesis .

Mode of Action

The mode of action of 3-Methylglutaric anhydride involves its interaction with other compounds in organic synthesis. It can react with alcohols to form esters, a process known as acylation . This reaction is crucial in the synthesis of various organic compounds.

Biochemical Pathways

It’s known that it plays a significant role in the synthesis of various organic compounds through acylation .

Result of Action

The result of 3-Methylglutaric anhydride’s action is the formation of new organic compounds. Through its role as an acylating agent, it contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Methylglutaric anhydride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents . It’s also important to ensure good ventilation when using this compound to avoid inhaling its vapors .

properties

IUPAC Name

4-methyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGICRVTUCPFQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194487
Record name 3-Methylglutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4166-53-4
Record name Dihydro-4-methyl-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4166-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylglutaric anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylglutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylglutaric anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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